Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. This compound is of significant interest as a potential impurity and key intermediate in the synthesis of pharmaceutical compounds such as Prucalopride and Metoclopramide.[][2][3][4][5][6][7] This guide outlines plausible synthetic routes, detailed experimental protocols for analogous reactions, and the expected analytical characterization of the target molecule.
Physicochemical Properties
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a chlorinated derivative of methyl 4-acetamido-2-hydroxybenzoate. Its fundamental properties, as computed by PubChem, are summarized in the table below.[8]
| Property | Value | Reference |
| Molecular Formula | C10H10ClNO4 | [8] |
| Molecular Weight | 243.64 g/mol | [8] |
| IUPAC Name | methyl 4-acetamido-5-chloro-2-hydroxybenzoate | [8] |
| CAS Number | 24190-77-0 | [8] |
| XLogP3-AA | 1.8 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
Synthesis Protocols
Two primary synthetic strategies are proposed for the preparation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The first involves the direct chlorination of a suitable precursor, while the second entails the demethylation of a methoxy-protected intermediate.
Route 1: Direct Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This route involves a two-step process starting from the readily available Methyl 4-amino-2-hydroxybenzoate.
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
A detailed protocol for the acetylation of Methyl 4-amino-2-hydroxybenzoate is available and serves as the first step.[9]
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Reaction:
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Methyl 4-amino-2-hydroxybenzoate is reacted with acetyl chloride in the presence of a base, such as sodium bicarbonate, to yield Methyl 4-acetamido-2-hydroxybenzoate.
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-
Experimental Protocol (Adapted from ChemicalBook): [9]
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Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
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Add an aqueous solution of sodium bicarbonate (1.4 equivalents).
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Cool the mixture to 0°C.
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Slowly add acetyl chloride (1.4 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Separate the organic and aqueous layers.
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Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the product.
-
-
Expected Yield: 99%[9]
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
The second step involves the regioselective chlorination of the synthesized Methyl 4-acetamido-2-hydroxybenzoate. A common chlorinating agent for such aromatic systems is N-Chlorosuccinimide (NCS). The protocol is adapted from the chlorination of the analogous methoxy compound.[10][11]
-
Reaction:
-
Methyl 4-acetamido-2-hydroxybenzoate is reacted with N-Chlorosuccinimide (NCS) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
-
Proposed Experimental Protocol:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in DMF.
-
Add N-Chlorosuccinimide (1-1.2 equivalents).
-
Heat the reaction mixture. The optimal temperature and time would need to be determined experimentally, but a starting point could be 40-65°C for several hours, monitoring the reaction by TLC.[10][11]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Route 2: Demethylation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
This alternative route first involves the synthesis of the methoxy analogue, followed by demethylation to yield the desired hydroxy compound.
Step 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
A well-documented procedure for this synthesis exists.[10][11]
-
Reaction:
-
Methyl 4-acetamido-2-methoxybenzoate is chlorinated using NCS in DMF.
-
-
Experimental Protocol (Adapted from ChemicalBook): [10][12]
-
Dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in DMF.
-
Add N-Chlorosuccinimide (1 equivalent).
-
Heat the mixture to 40°C for 5 hours, then increase the temperature to 65°C for 4 hours.
-
Cool the reaction to 0°C to induce crystallization.
-
Filter the crude product and wash with cold water.
-
The crude product can be further purified by recrystallization.
-
-
Reported Yield: 90.3%[12]
Step 2: Demethylation
The final step is the cleavage of the methyl ether to the corresponding phenol. Several reagents can be employed for this transformation, with Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃) being common choices.[13][14][15][16][17]
-
Reaction with Boron Tribromide (BBr₃):
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate is treated with BBr₃ in an inert solvent like dichloromethane (DCM).
-
-
Proposed Experimental Protocol (General): [16][17]
-
Dissolve the starting material (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C or 0°C.
-
Add a solution of BBr₃ in DCM (1-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by adding it to ice water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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Characterization
A thorough characterization of the synthesized Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (two singlets or doublets in the aromatic region), the acetamido methyl group (a singlet around δ 2.2 ppm), the ester methyl group (a singlet around δ 3.9 ppm), the amide proton (a broad singlet), and the phenolic hydroxyl proton (a broad singlet at a downfield chemical shift). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the aromatic carbons (with characteristic shifts due to the substituents), and the methyl carbons of the ester and acetamido groups. |
| FTIR (cm⁻¹) | Broad O-H stretching band for the phenolic hydroxyl group (around 3200-3400 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the ester and amide (around 1650-1700 cm⁻¹), and C-Cl stretching in the fingerprint region.[18][19] |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the acetyl group, and other characteristic cleavages. |
Physicochemical Data
| Property | Expected Value |
| Melting Point | A sharp melting point is indicative of high purity. For comparison, the related Methyl 4-acetamido-5-chloro-2-methoxybenzoate has a melting point of 153-156 °C.[20] |
| Purity (HPLC) | ≥98% |
Diagrams
Synthesis Workflow
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Prucalopride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 6. chemicea.com [chemicea.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 12. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 17. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 19. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 5-氯-4-乙酰氨基-2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
